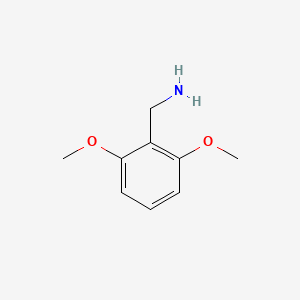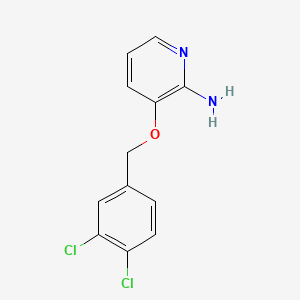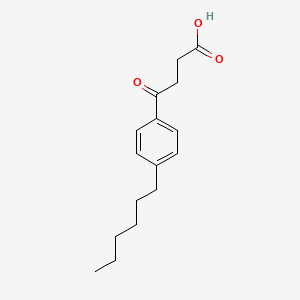
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol. It is represented by the Canonical SMILES notation CC(=NOCC(=O)O)C1=CC=CS1. This compound appears as a solid and is primarily used for research purposes .
Méthodes De Préparation
The synthesis of thiophene derivatives, including 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid, often involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis These methods typically involve the condensation of sulfur with various substrates under specific conditions
Analyse Des Réactions Chimiques
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid is not well-understood. like other thiophene derivatives, it may interact with biological molecules through various pathways. The molecular targets and pathways involved are likely to be similar to those of other thiophene-based compounds, which can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Comparaison Avec Des Composés Similaires
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid can be compared to other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic These compounds share the thiophene ring system but differ in their specific functional groups and biological activities
Similar Compounds
- Suprofen
- Articaine
- Thiophene-2-carboxylic acid
- 2-Aminothiophene
- 2-Thiophenemethanol
Propriétés
Numéro CAS |
30005-32-4 |
|---|---|
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)/b9-6- |
Clé InChI |
OMCSQJVGJMCOKB-TWGQIWQCSA-N |
SMILES |
CC(=NOCC(=O)O)C1=CC=CS1 |
SMILES isomérique |
C/C(=N/OCC(=O)O)/C1=CC=CS1 |
SMILES canonique |
CC(=NOCC(=O)O)C1=CC=CS1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)

